molecular formula C9H4BrF2NO2 B1529930 4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid CAS No. 1807020-26-3

4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid

Cat. No. B1529930
M. Wt: 276.03 g/mol
InChI Key: CWRFSLUUHUNGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid (4-BCDFBA) is a synthetic organic compound belonging to the class of benzoic acids, a group of compounds known for their wide range of uses in various industries. This compound is used in various applications, such as the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a marker in analytical chemistry. 4-BCDFBA is a relatively new compound, and as such, its properties and applications are still being studied.

Mechanism Of Action

The mechanism of action of 4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid is not yet fully understood. However, it is believed that the compound acts as a proton donor, providing the necessary protons for the reaction of organic compounds. This allows for the formation of new bonds between the atoms of the organic compounds, resulting in the formation of new molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid are not yet fully understood. However, it is believed that the compound has anti-inflammatory and antimicrobial properties. In addition, it is believed that 4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid may have a role in the regulation of cell metabolism, as well as in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. In addition, it is highly soluble in aqueous solutions, making it easy to use in a variety of experiments. However, the compound is also highly toxic and should be handled with care.

Future Directions

The future of 4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid is promising. Researchers are currently investigating its potential applications in the synthesis of new drugs, as well as its potential use in the treatment of various diseases. In addition, researchers are exploring its potential uses as a catalyst in chemical reactions, as well as its potential use in analytical chemistry. Finally, researchers are looking into the possibility of using 4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid in the synthesis of new materials, such as polymers and nanomaterials.

Scientific Research Applications

4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid is an important compound in the field of scientific research. It has been used in various studies to investigate the structure-activity relationship of various organic compounds. It has also been used to study the reactivity of organic compounds in different environments. In addition, 4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics.

properties

IUPAC Name

4-bromo-2-cyano-3-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-6-2-1-4(9(14)15)5(3-13)7(6)8(11)12/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRFSLUUHUNGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.